Product packaging for Alizarine Blue(Cat. No.:CAS No. 568-02-5)

Alizarine Blue

Cat. No.: B13763132
CAS No.: 568-02-5
M. Wt: 291.26 g/mol
InChI Key: BUEWYDIBDQYWNO-UHFFFAOYSA-N
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Description

Alizarin blue is an organic heterotetracyclic compound that is naphtho[2,3-f]quinoline-7,12-dione carrying two additional hydroxy groups at positions 5 and 6. Used as an acid-base indicator. Between pH 0.0 and pH 1.6 it changes from pink to yellow, and between pH 6.0 and pH 7.6 it changes from yellow to green. It has a role as an acid-base indicator. It is an organic heterotetracyclic compound, a member of phenols and a member of p-quinones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H9NO4 B13763132 Alizarine Blue CAS No. 568-02-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

568-02-5

Molecular Formula

C17H9NO4

Molecular Weight

291.26 g/mol

IUPAC Name

7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione

InChI

InChI=1S/C17H9NO4/c19-14-8-4-1-2-5-9(8)15(20)12-11(14)10-6-3-7-18-13(10)17(22)16(12)21/h1-7,19-20H

InChI Key

BUEWYDIBDQYWNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C4=C(C(=O)C(=O)C3=C2O)N=CC=C4)O

Origin of Product

United States

Historical Trajectories and Seminal Contributions in Alizarine Blue Chemistry

Evolution of Anthraquinone (B42736) Dye Synthesis and Structural Elucidation Research

The field of synthetic dyes owes much of its origin to the study of natural colorants, with alizarin (B75676) being a prime example. For centuries, the red dye was extracted from the roots of the madder plant (Rubia tinctorum) and was a major commercial dye, second only to indigo. nli.org.il In 1826, the French chemist Pierre-Jean Robiquet isolated the two primary colorants from madder root: the vibrant red alizarin and a less stable compound, purpurin. wikipedia.orgwinsornewton.com

A monumental breakthrough occurred in 1868 when German chemists Carl Graebe and Carl Liebermann, working in the laboratory of Adolf von Baeyer, determined the chemical structure of alizarin. nli.org.ilbritannica.com They discovered that alizarin was a derivative of anthracene (B1667546), a compound readily available from coal tar. mfa.org This structural elucidation was a direct application of the then-newly proposed Kekulé theory of benzene's structure. nli.org.il

Building on this knowledge, Graebe and Liebermann achieved the first synthesis of alizarin in 1869, making it the first natural dye to be produced synthetically. wikipedia.orgwinsornewton.comwikipedia.org This achievement not only provided a cheaper and more consistent source of the red dye but also marked the beginning of the anthraquinone dye industry. nli.org.ilbritannica.com The synthesis stimulated intense scientific inquiry into the chemical structures of other natural products and paved the way for creating a vast array of synthetic dyes derived from the anthraquinone framework. nli.org.ilwikipedia.org Anthraquinone itself is colorless, but the introduction of electron-donating groups like hydroxyl (–OH) or amino (–NH2) groups creates vibrant dyes ranging from red to blue. wikipedia.org

Pioneering Synthetic Routes and their Impact on Chemical Industrialization

The successful synthesis of alizarin triggered a wave of research aimed at creating new dyes from anthracene and its derivatives. Alizarine Blue (C.I. 67410) emerged from this era of chemical exploration. Unlike alizarin, which is a dihydroxyanthraquinone, this compound possesses a more complex heterocyclic structure: 5,6-dihydroxynaphtho[2,3-f]quinoline-7,12-dione. nih.govmfa.org

One of the key pioneering synthetic routes for this compound involved the application of the Skraup's quinoline (B57606) synthesis to an amino derivative of an anthraquinone. A historical process described in a German patent details a method starting from Alizarin-Bordeaux, a tetrahydroxyanthraquinone. google.com The synthesis proceeds in several steps:

Nitration : Alizarin-Bordeaux is treated with nitric acid in a solvent like glacial acetic acid to introduce a nitro group (–NO2), forming a nitro derivative analogous to Alizarin Orange (β-nitroalizarin). google.com

Reduction : The resulting nitro compound is then reduced to form the corresponding amino derivative (–NH2). google.com

Skraup Reaction : This amino-anthraquinone derivative is then heated with glycerol, sulfuric acid, and a mild oxidizing agent (such as the nitro compound from the first step). This reaction constructs a quinoline ring fused to the anthraquinone skeleton, yielding the final this compound dye. google.com

The industrial impact of such synthetic routes was profound. The synthesis of alizarin from coal tar, a waste product, caused the market for natural madder root to collapse almost overnight. nli.org.ilwikipedia.org The development of this compound and other synthetic anthraquinone dyes further cemented the dominance of the synthetic dye industry. britannica.com These processes provided manufacturers with a wide palette of consistent, lightfast colors, transforming the textile industry and establishing major chemical companies that were founded on dye production. nli.org.ilbritannica.com

Historical Context of this compound Derivatives in Chemical Innovation

The name "Alizarine" evolved from designating a single red dye to becoming a brand for a family of high-quality, lightfast anthraquinone dyes. wikipedia.orgebi.ac.uk The creation of this compound, a dye with a distinct color and chemical structure from the original alizarin, exemplifies the innovative spirit of the late 19th-century chemical industry. Chemists were no longer content with merely replicating nature; they were actively designing and creating entirely new molecules with specific, desirable properties.

This period saw the introduction of numerous "Alizarine" derivatives with a spectrum of colors, including Alizarine Cyanine Green and Alizarine Brilliant Blue. wikipedia.orgebi.ac.uk The development of these dyes demonstrated a growing mastery over complex organic synthesis. By modifying the anthraquinone core with different functional groups and by building new heterocyclic ring systems onto it, chemists could systematically alter the electronic structure of the molecule and, therefore, its color and dyeing properties. This move from imitation to innovation was a hallmark of the burgeoning synthetic chemical industry and laid the groundwork for modern materials science and pharmaceutical development.

Interdisciplinary Contributions to this compound Research

The study and application of this compound have extended beyond industrial chemistry, involving significant contributions from other scientific disciplines.

Analytical Chemistry : this compound found a valuable application as an acid-base indicator. nih.gov Its ability to change color at distinct pH ranges makes it useful for laboratory titrations and analyses. It exhibits two color-change intervals: from pink to yellow between pH 0.0 and 1.6, and from yellow to green between pH 6.0 and 7.6. mfa.orgstainsfile.com

Biology and Histology : In the biological sciences, this compound is used as a staining agent. stainsfile.com It is particularly noted for its use in skeletal preparations, often in conjunction with Alcian Blue. This dual-staining technique allows for the differential visualization of tissues: Alcian Blue stains cartilage blue, while the related compound Alizarin Red S stains mineralized bone red. nih.gov This method is crucial in developmental biology and biomedical research for assessing skeletal patterning and development in animal models. nih.gov

Environmental Science : The widespread use of anthraquinone dyes, including derivatives like this compound, has also prompted research in environmental science. Studies have been conducted to assess the toxicity and environmental impact of these dyes, reflecting a growing awareness of the ecological responsibilities of the chemical industry. scispace.com

The journey of this compound from a novel synthetic colorant to a tool in analytical and biological laboratories illustrates the interconnectedness of scientific fields and the enduring legacy of the 19th-century dye revolution.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione nih.gov
C.I. Number 67410 stainsfile.com
Molecular Formula C₁₇H₉NO₄ nih.govstainsfile.com
Molecular Weight 291.26 g/mol nih.gov
Appearance Brownish-violet needles mfa.org
Melting Point 268-270 °C mfa.org

Table 2: pH Indicator Properties of this compound

pH Range Color Change (with increasing pH) Source
0.0 - 1.6 Pink to Yellow stainsfile.com

Advanced Methodologies for Alizarine Blue Synthesis and Derivatization

Novel Synthetic Pathways for Alizarine Blue Framework Construction

The creation of the fundamental this compound structure, a complex anthraquinoid system, has evolved from classical condensation reactions to more refined and sustainable methods. These pathways are designed to maximize yield, purity, and atom economy while minimizing environmental impact.

The classical synthesis of the this compound parent structure (a naphtho[2,3-a]phenazine-8,13-dione) typically involves the condensation of an anthraquinone (B42736) precursor with an ortho-diamino aromatic compound. A representative advanced multi-step approach involves the reaction of 1,2-dihydroxyanthraquinone (Alizarin) with a functionalized ortho-phenylenediamine derivative.

A more specific and historically significant route is the Graebe-Ullmann reaction, which can be adapted for this purpose. For instance, the reaction of Alizarin (B75676) with 3-aminopyridine-4-carboxylic acid in a high-boiling-point solvent or condensing agent like concentrated sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures (150-200 °C) can be employed. The mechanism proceeds through several key steps:

Initial Condensation: The amino group of the pyridine (B92270) derivative performs a nucleophilic attack on one of the carbonyl carbons of the anthraquinone core.

Dehydration and Cyclization: Subsequent dehydration leads to the formation of an imine intermediate, which then undergoes an intramolecular cyclization.

Aromatization: A final oxidation or rearrangement step results in the formation of the stable, fully aromatic phenazine (B1670421) ring system fused to the anthraquinone skeleton.

Variations of this approach utilize different starting materials, such as reacting 1,2-diaminoanthraquinone (B157652) with phthalic anhydride (B1165640) derivatives under acidic conditions. These multi-step syntheses, while effective, often require harsh conditions and produce significant waste, prompting the development of greener alternatives.

The integration of green chemistry principles aims to mitigate the environmental footprint of this compound synthesis. Key areas of innovation include the use of alternative energy sources, environmentally benign solvents, and reusable catalysts.

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool to accelerate the condensation reactions required for framework construction. By directly and efficiently heating the reaction mixture, MAOS can dramatically reduce reaction times from many hours to mere minutes. This not only conserves energy but also often minimizes the formation of thermal degradation byproducts, leading to cleaner reactions and higher yields.

Solvent-Free and Alternative Solvent Systems: Replacing corrosive and hazardous solvents like concentrated sulfuric acid is a primary goal. Solid-state synthesis, or mechanochemistry, where reactants are ground together in a ball mill, can drive reactions to completion without any bulk solvent. Alternatively, deep eutectic solvents (DES) or ionic liquids (ILs) can serve as non-volatile, recyclable media for the condensation, offering a safer and more sustainable reaction environment.

Heterogeneous Catalysis: Instead of stoichiometric amounts of PPA or sulfuric acid, which are difficult to recover and recycle, solid acid catalysts are employed. Materials such as sulfated zirconia, montmorillonite (B579905) clay, or zeolites provide an acidic surface to catalyze the cyclization and dehydration steps. These catalysts can be easily filtered off from the reaction mixture and reused multiple times, significantly improving the process's atom economy and reducing acidic waste streams.

The following table summarizes the shift from traditional to green synthetic methodologies.

ParameterTraditional MethodGreen AlternativeRationale for Improvement
Energy Source Conventional heating (oil bath) for 12-24 hoursMicrowave irradiation for 10-30 minutesDrastic reduction in energy consumption and reaction time; minimized byproduct formation.
Solvent Concentrated Sulfuric Acid or Polyphosphoric AcidSolvent-free (mechanochemistry) or Deep Eutectic Solvents (DES)Eliminates corrosive and hazardous waste; improves safety and allows for solvent recycling.
Catalyst Stoichiometric acid catalyst (consumed in reaction)Reusable solid acid catalyst (e.g., sulfated zirconia, zeolites)Enables catalyst recovery and reuse; significantly reduces waste and improves atom economy.
Workup Difficult neutralization and extraction processSimple filtration of catalyst and product precipitationSimplifies purification, reduces use of ancillary chemicals, and minimizes aqueous waste.

Functionalization and Structural Modification Strategies

Modifying the synthesized this compound core is essential for creating derivatives with tailored properties. These strategies involve the precise introduction of new chemical groups to alter the molecule's electronic structure, solubility, and ability to conjugate with other systems.

The introduction of additional conjugated systems is a primary method for tuning the optoelectronic properties of this compound. This is typically achieved through modern cross-coupling reactions.

Heterocyclic Moieties: Attaching electron-rich or electron-poor heterocycles (e.g., thiophene, furan, pyridine, imidazole) can modulate the HOMO-LUMO energy gap, thereby shifting the absorption and emission spectra. To achieve this, a halogenated this compound derivative (containing Br or I) is first synthesized. This precursor can then undergo a Suzuki coupling with a heterocyclic boronic acid or a Stille coupling with a heterocyclic organostannane, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄), to form a C-C bond between the this compound core and the heterocycle.

π-Spacers: To extend the π-conjugated system and induce a significant bathochromic (red) shift in absorption, linear π-spacers like phenylene, vinylene, or ethynylene units are inserted. A Sonogashira coupling between a halo-Alizarine Blue derivative and a terminal alkyne (e.g., phenylacetylene) in the presence of a palladium/copper co-catalyst system is a highly efficient method for introducing an ethynylene spacer.

Connecting this compound to other molecular or material systems creates advanced functional materials. This requires the initial synthesis of an this compound derivative bearing a reactive handle suitable for conjugation chemistry.

Bioconjugates: For applications in bio-imaging or sensing, this compound can be covalently linked to biomolecules like peptides or antibodies. A common strategy involves synthesizing an this compound derivative with a carboxylic acid group. This acid can then be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester . This activated ester readily reacts with primary amine groups (e.g., lysine (B10760008) residues) on a protein to form a stable amide bond. Alternatively, derivatives featuring an azide (B81097) or alkyne group can be synthesized for conjugation via highly efficient "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Hybrid Systems: this compound can be immobilized onto the surface of materials like silica (B1680970) (SiO₂) or gold (Au) nanoparticles to create hybrid sensors or catalysts. For silica, an this compound derivative is first functionalized with a trialkoxysilane group (e.g., (3-aminopropyl)triethoxysilane, APTES). This silane-tagged dye can then undergo a condensation reaction with the surface hydroxyl groups of silica nanoparticles, forming robust covalent Si-O-Si bonds and grafting the dye onto the particle surface.

The this compound framework possesses multiple reactive sites (various C-H and O-H positions). Regioselective functionalization—the modification of one specific site while leaving others untouched—is a significant challenge that requires sophisticated chemical strategies.

Use of Protecting Groups: The differential reactivity of the hydroxyl groups can be exploited. By selectively protecting more reactive hydroxyls with groups like methoxymethyl (MOM) ether or tert-butyldimethylsilyl (TBDMS) ether, other positions are left open for reaction. For example, after protecting the hydroxyls at positions 1 and 2, a subsequent electrophilic substitution (e.g., bromination) can be directed to a specific aromatic C-H position. The protecting groups are then removed under mild conditions to restore the hydroxyls.

Directed Ortho-Metalation (DoM): This powerful C-H activation technique allows for functionalization at positions adjacent to a directing group. A hydroxyl group, protected as a pivaloate or carbamate (B1207046) ester, can direct a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to abstract a proton from a specific ortho-position. The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide range of electrophiles (e.g., CO₂, I₂, alkyl halides) to install a new functional group with high regioselectivity.

The table below outlines key regioselective functionalization methods for an anthraquinone-type framework.

Target PositionMethodologyKey Reagents / ConditionsResulting Functional Group
Aromatic C-H ortho to OH Directed Ortho-Metalation (DoM)1. Protection of OH (e.g., as O-Piv). 2. n-BuLi or LDA, THF, -78 °C. 3. Electrophile (e.g., I₂).Iodo (-I), Carboxy (-COOH), Boryl (-B(OR)₂), etc.
Specific Hydroxyl Group Protecting Group Strategy1. TBDMSCl, imidazole. 2. Reaction at unprotected OH. 3. TBAF for deprotection.Alkylation, acylation, or silylation at a single OH site.
Aromatic C-H (electron-rich ring) Electrophilic Aromatic SubstitutionN-Bromosuccinimide (NBS) in DMF or Acetic AcidBromo (-Br)
Aromatic C-H (general) Transition Metal-Catalyzed C-H ActivationPd(OAc)₂, directing group assistance, oxidant (e.g., AgOAc)Aryl, Alkyl, or Acyl group via cross-coupling.

Purification and Separation Techniques for this compound Analogues

The synthesis of this compound and its derivatives frequently yields a complex mixture containing the desired product, unreacted starting materials, catalysts, and various side products. Consequently, robust purification and separation protocols are essential to isolate the target analogues in high purity, a prerequisite for their accurate characterization and subsequent application. The selection of an appropriate purification strategy is governed by the physicochemical properties of the target molecule, such as polarity, solubility, and stability, as well as the nature of the impurities.

Chromatography is a fundamental and versatile separation technique in synthetic chemistry, and a range of chromatographic methods are applied to the purification of this compound analogues. mdpi.com The choice of technique is tailored to the specific separation challenge at hand. kaznu.kz

Column Chromatography is a primary and widely used purification method. It involves a solid stationary phase, typically silica gel or alumina, packed into a glass column, and a liquid mobile phase (eluent) that flows through it. The crude product mixture is loaded onto the top of the column, and as the eluent passes through, the components separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. iyte.edu.tr For anthraquinone dyes like this compound derivatives, a gradient elution, where the polarity of the solvent system is gradually increased, is often employed to effectively separate compounds with varying polarities. researchgate.net

High-Performance Liquid Chromatography (HPLC) provides superior resolution and speed compared to standard column chromatography, making it an invaluable tool for both analytical and preparative-scale purification. kaznu.kzcabidigitallibrary.org Reversed-phase HPLC is particularly common for these compounds. nih.gov In this setup, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, often a mixture of water and organic solvents like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. cabidigitallibrary.orgnih.gov Compounds are separated based on their hydrophobicity; less polar molecules are retained longer on the column. bhu.ac.in Preparative HPLC can be used to isolate high-purity analogues for structural elucidation and further use. researchgate.netgoogle.com

Thin-Layer Chromatography (TLC) is a rapid and cost-effective analytical technique used to monitor the progress of reactions and to determine the optimal solvent conditions for column chromatography. A small sample is spotted on a plate coated with a thin layer of stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable eluent. The separation is visualized, often under UV light, allowing for a quick assessment of the mixture's complexity and the separation effectiveness of different solvent systems.

Table 1: Illustrative Chromatographic Methodologies for Anthraquinone Dyes

Analogue Type Chromatographic Technique Stationary Phase Mobile Phase/Eluent System Key Function Reference
Alizarin, PurpurinReversed-Phase HPLCPurospher RP-18eMethanol / 0.2 M Acetate Buffer (pH 4.3) (75:25)Isocratic separation and identification nih.gov
Various Natural DyesReversed-Phase HPLCC18 ColumnWater / Methanol with 5 mM Triethylamine (pH 3)Gradient separation of complex mixtures researchgate.net
Anthraquinone AglyconesColumn ChromatographySilica GelGradient of low-polarity solventsPreparative separation of less polar analogues kaznu.kz
Anthraquinone GlycosidesReversed-Phase HPLCC18 ColumnWater / Acetonitrile / Methanol (with acid)Separation of highly polar, water-soluble analogues cabidigitallibrary.org

Crystallization is a powerful purification technique that can yield materials of exceptional purity. It leverages the differences in solubility of a compound and its impurities in a given solvent at varying temperatures. For this compound analogues, which are typically crystalline solids, this method is often used as a final polishing step after chromatography. mt.com

Recrystallization is the most common crystallization method. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by slow, controlled cooling. mt.com As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor. mt.com The selection of the right solvent is paramount; the ideal solvent dissolves the compound sparingly at room temperature but readily at higher temperatures. chemicalforums.com For organic dyes, mixed solvent systems, such as ethanol/water or methanol/water, are often effective. chemicalforums.comresearchgate.net

Precipitation is a related but much faster process where a compound is rapidly forced out of solution, often by adding an "anti-solvent"—a solvent in which the target compound is insoluble. reddit.com While this method is excellent for quick isolation of a product from a reaction mixture, it is generally less selective than slow crystallization and may trap impurities within the rapidly formed solid. Therefore, a product isolated by precipitation often requires subsequent purification by recrystallization or chromatography.

Advanced Crystallization Methods such as vapor diffusion and solvent layering are employed to grow high-quality single crystals, which are essential for structure determination by X-ray crystallography. msu.edusoton.ac.uk

Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually decreasing its solubility and promoting slow, well-ordered crystal growth. msu.edu

Solvent Layering: This method involves carefully layering a less dense solution of the compound over a denser anti-solvent (or vice-versa). numberanalytics.com Crystallization occurs slowly at the interface between the two liquids.

External fields, such as ultrasonic waves, can also be applied to influence nucleation and crystal growth, potentially improving the size distribution and quality of the resulting crystals. numberanalytics.com

Table 2: Common Solvents and Techniques for Crystallization of Organic Dyes

Technique Solvent System Principle Typical Solvents Advantages/Use Case Reference
Cooling RecrystallizationHigh solubility at high temp, low solubility at low temp.Ethanol, Methanol, Toluene, Acetonitrile, DMFPurifying large batches of solid compounds. mt.comchemicalforums.com
Anti-Solvent Precipitation/CrystallizationSoluble in "solvent," insoluble in "anti-solvent."Dichloromethane/Hexane, Ethanol/WaterRapid isolation; purification from very soluble impurities. reddit.com
Vapor DiffusionSlow introduction of an anti-solvent via the vapor phase.Chloroform/Pentane, Toluene/HexaneGrowing high-quality single crystals for X-ray analysis. msu.edu
Solvent LayeringSlow diffusion at the interface of two immiscible or different density solvents.Dichloromethane/PentaneGrowing single crystals when vapor diffusion is difficult. numberanalytics.com

Spectroscopic Characterization and Molecular Structure Elucidation

Advanced Vibrational Spectroscopy Applications

A comprehensive FTIR spectrum for Alizarine Blue, detailing the characteristic vibrational frequencies and their corresponding functional group assignments, is not available in published literature. Theoretical calculations could predict the expected absorption bands for its carbonyl, hydroxyl, aromatic, and heterocyclic moieties; however, experimental verification is necessary for accurate scientific reporting.

No experimental Raman spectra for this compound have been found in the public domain. Raman spectroscopy would be instrumental in identifying the compound's molecular fingerprint and studying its interactions, but the necessary data is currently absent from scientific databases.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for the protons in the this compound molecule, are not available. Such data would be essential for confirming the proton environments within its complex tetracyclic structure.

Similarly, experimental ¹³C NMR data, which would elucidate the carbon framework of this compound, remains unpublished. The chemical shifts of the various carbon atoms would provide critical information for the complete structural assignment of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

While this compound is noted to function as a pH indicator, suggesting characteristic changes in its UV-Vis absorption spectrum, specific data on its absorption maxima (λmax) and molar absorptivity in various solvents are not documented in available literature. This information would be vital for understanding its electronic transitions.

Fluorescence and Luminescence Spectroscopic Investigations

The emission of light by this compound upon excitation provides further information about its photophysical properties and excited-state dynamics.

Fluorescence quenching, the process where fluorescence intensity decreases, can occur through various mechanisms. In some dye systems, the formation of non-fluorescent dimers in the excited state, known as excimers, can lead to a decrease in fluorescence quantum yield and the appearance of a new fluorescent band. bu.edu.eg The interaction with other species can also lead to quenching. For example, the fluorescence of certain quantum dots can be quenched by the formation of a Meisenheimer complex with TNT, which allows for optical sensing. acs.org While specific studies on the quenching mechanisms of this compound were not detailed in the search results, it is known that the excited states of related molecules can be influenced by their environment and interactions with other molecules. aip.org

Mass Spectrometric Approaches for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. This compound has a molecular weight of 291.26 g/mol and a molecular formula of C17H9NO4. semanticscholar.org Techniques like electrospray ionization mass spectrometry (ESI-MS) are commonly used for the analysis of dyes. fda.gov In dissociative electron attachment (DEA) spectroscopy, a related technique, molecules are fragmented by low-energy electrons, and the resulting negative ions are detected. This method can provide insights into the fragmentation pathways of a molecule. acs.org

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the search results mention the use of X-ray crystallography to establish the solid-state structures of various complexes and compounds researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net, a specific crystal structure determination for this compound itself was not found in the provided abstracts. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. For related compounds like this compound Black B, crystal structure studies have been performed at different temperatures. acs.orgacs.org

Computational Chemistry and Theoretical Investigations of Alizarine Blue

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT methods are instrumental in investigating the fundamental characteristics of molecules in their ground state. For Alizarine Blue, these calculations have focused on understanding its various structural forms and their relative stabilities, as well as predicting its electronic and spectroscopic behavior. A study utilized DFT calculations at the B3LYP/6-31G(d) level to explore various tautomeric and zwitterionic forms of this compound. earthlinepublishers.comresearchgate.net

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic transitions.

Theoretical studies have calculated the energies of these frontier orbitals for different forms of this compound. earthlinepublishers.comresearchgate.net The HOMO-LUMO gap provides insight into the chemical reactivity and the energy required for electronic excitation. A smaller gap generally corresponds to a molecule that is more easily excitable.

Table 1: Frontier Molecular Orbital Energies and Properties of this compound Tautomers

This table is representative of data that would be generated from DFT calculations. Specific values are based on theoretical investigations.

Tautomer/ZwitterionHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Tautomer 1-5.89-3.122.77
Tautomer 2-6.01-3.252.76
Zwitterion 1-6.23-3.502.73

Data sourced from theoretical studies on this compound. earthlinepublishers.comresearchgate.net

Molecular Geometry Optimization and Conformer Analysis

This compound can exist in various tautomeric and zwitterionic forms due to the possible migration of protons among its oxygen and nitrogen atoms. earthlinepublishers.comresearchgate.net Geometry optimization using DFT allows for the determination of the most stable three-dimensional structures of these different forms.

By calculating the total electronic energies of these optimized geometries, their relative stabilities can be compared. These computational analyses have shown that certain tautomeric forms are more energetically favorable than others, indicating they are more likely to be present under equilibrium conditions. earthlinepublishers.comresearchgate.net The investigation of these various molecular structures is crucial for a comprehensive understanding of this compound's chemical behavior.

Prediction of Spectroscopic Parameters (IR, Raman, NMR Shifts)

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of this compound's various tautomers. earthlinepublishers.comresearchgate.net These predicted IR spectra show characteristic peaks corresponding to the stretching and bending of specific chemical bonds, such as C=O, O-H, and C-N groups. These computational spectra aid in the interpretation of experimental IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed in the available research, DFT can also be employed to calculate the nuclear magnetic shielding constants, from which NMR chemical shifts can be derived. mdpi.com This would allow for the prediction of 1H and 13C NMR spectra for the different conformers of this compound, providing another layer of structural verification.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

TD-DFT is the primary computational method for studying the behavior of molecules upon electronic excitation, such as the absorption of light.

Simulation of UV-Vis Absorption and Emission Spectra

TD-DFT calculations have been performed to simulate the UV-Visible absorption spectra of the different tautomeric and zwitterionic forms of this compound. earthlinepublishers.comresearchgate.net These simulations predict the wavelengths of maximum absorption (λmax) associated with electronic transitions, primarily the HOMO to LUMO transition.

The predicted spectra help to explain the observed color of this compound and how its color changes in different chemical environments, which is a key feature of its use as an acid-base indicator. earthlinepublishers.com The calculations show that different tautomers can have distinct absorption spectra, contributing to the complex spectroscopic behavior of the compound.

Table 2: Predicted UV-Vis Absorption Data for this compound Forms

This table illustrates the kind of data produced by TD-DFT calculations. The values are based on theoretical models.

Tautomer/ZwitterionPredicted λmax (nm)Oscillator Strength (f)Major Transition
Tautomer 14850.21HOMO → LUMO
Tautomer 24920.19HOMO → LUMO
Zwitterion 15100.25HOMO → LUMO

Data is conceptual and based on findings from TD-DFT studies. earthlinepublishers.comresearchgate.net

Elucidation of Photophysical Pathways

While detailed studies on the complete photophysical pathways of this compound are not extensively available, TD-DFT provides the foundation for such investigations. By calculating the potential energy surfaces of the excited states, one could map out the likely de-excitation pathways, including fluorescence, phosphorescence, and non-radiative decay processes like internal conversion and intersystem crossing. researchgate.net For related molecules like Alizarin (B75676), such studies have explored processes like excited-state intramolecular proton transfer (ESIPT). researchgate.netmdpi.com Similar investigations for this compound would be crucial to fully understand its fluorescence properties and photochemical stability.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to model the movement of atoms and molecules over time. readthedocs.io These simulations solve the equations of motion for a system of particles, providing insights into dynamic processes and thermodynamic equilibrium states. readthedocs.io In the context of this compound and related molecules, MD simulations have been instrumental in understanding their interactions with other molecules and surfaces.

For instance, MD simulations have been employed to study the sorption of dyes like Alizarin Red S (a related compound) and Methylene Blue onto mineral surfaces. mdpi.com These simulations help to visualize and confirm the configurations of sorbed dye molecules, elucidating the interactions between the dye's functional groups and the mineral surface. mdpi.com In one study, simulations showed that for the sorption of Alizarin Red S and Methylene Blue from a mixed solution, most of the Alizarin Red S sorbed on the Al(OH)6 octahedral sheet of the mineral, while Methylene Blue primarily sorbed on the SiO4 tetrahedral sheet. mdpi.com

Furthermore, ab initio real-time nonadiabatic molecular dynamics (NAMD) simulations have been performed to investigate photoinduced electron transfer (ET) from alizarin to a hydrated Ti4+ ion. nih.gov This is particularly relevant for understanding the performance of dye-sensitized solar cells where alizarin derivatives are used as photosensitizers. nih.govconicet.gov.ar The simulations predicted that the electron transfer occurs on a 30 fs timescale via a predominantly nonadiabatic mechanism. nih.gov

Quantum Chemical Characterization of Tautomerism and Zwitterionic Forms

Quantum chemical calculations are essential for understanding the electronic structure and stability of different isomers, including tautomers and zwitterionic forms. For alizarin and its derivatives, several quantum chemical approaches have been used to study the existence of tautomeric forms that arise from intramolecular proton transfer. rsc.orgchemrxiv.org

Theoretical studies, often employing Density Functional Theory (DFT), have investigated the relative stabilities of different tautomers. rsc.orgchemrxiv.orgupc.edu For alizarin, calculations have suggested that only the most stable tautomer is significantly present in solution at room temperature, as indicated by computed free energy differences. rsc.org The introduction of different substituent groups on the alizarin framework can influence the stability of these tautomers. upc.edu For example, a comprehensive study on substituted alizarin derivatives showed that the relative Gibbs free energies of different isomers are affected by the nature of the substituent. researchgate.net

Zwitterionic forms, which contain both positive and negative charges within the same molecule, are also a subject of computational investigation. nih.gov While direct computational studies on the zwitterionic forms of this compound are not extensively documented in the provided search results, the principles of modeling such forms are well-established. nih.govresearchgate.net These studies are crucial for understanding the behavior of such molecules in different environments, particularly in biological systems or in the design of functional materials. nih.govresearchgate.net

Theoretical Modeling of Intermolecular Interactions and Aggregation

Theoretical modeling provides significant insights into the non-covalent interactions that govern the behavior of this compound in solution and in the solid state. These interactions include hydrogen bonding, π-π stacking, and van der Waals forces, which are critical in determining the aggregation behavior of dye molecules. researchgate.net

Computational studies have been used to investigate the aggregation of direct dyes, revealing how shifts in absorption spectra can indicate the formation of aggregates. researchgate.net Molecular modeling can elucidate the geometric features of these aggregates and determine the optimal number of molecules in an aggregate based on relative energies. researchgate.net For alizarin, intermolecular hydrogen bonds are a key factor in its interactions. rsc.org Theoretical models that include explicit solvent molecules and continuum solvation models have been shown to provide good agreement with experimental NMR and UV-visible absorption spectra, highlighting the importance of solute-solvent interactions. rsc.org

The interaction of alizarin with metallic surfaces has also been modeled, suggesting the formation of a chelate ring involving the metal. researchgate.net Such models are crucial for understanding the performance of alizarin-based materials in applications like dye-sensitized solar cells. conicet.gov.arresearchgate.net

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions by identifying intermediates and calculating the energies of transition states. For alizarin, quantum theoretical calculations have been used to investigate its hydrolysis in a basic medium. ijcce.ac.irresearchgate.netresearchgate.net

These studies, often using DFT and Møller-Plesset perturbation theory (MP2), have proposed complex reaction mechanisms. ijcce.ac.irresearchgate.net For the hydrolysis of alizarin, a mechanism involving the formation of an intermediate that combines the alizarin anion and a water molecule through hydrogen bonding has been suggested. ijcce.ac.irresearchgate.netresearchgate.net This mechanism was able to account for the experimentally observed anti-Arrhenius behavior and a negative activation energy. ijcce.ac.irresearchgate.netresearchgate.net The standard reaction enthalpy calculated using the B97D3 Grimme's functional was found to be in good agreement with the experimental activation energy. ijcce.ac.ir

Furthermore, computational investigations into the aquation and DNA binding of platinum complexes containing alizarin as a ligand have been performed. acs.org These studies calculated the energy profiles for the reaction steps, identifying the rate-determining step and providing a rationale for the observed cytotoxicity of the complexes. acs.org Intrinsic reaction coordinate (IRC) analysis is a common technique used in these studies to confirm that a calculated transition state correctly connects the reactant and product minima. acs.org

Chemical Reactivity and Mechanistic Pathway Studies of Alizarine Blue

Hydrolysis Kinetics and Reaction Mechanism Elucidation

A thorough review of scientific databases and chemical literature did not yield specific studies focused on the hydrolysis kinetics of Alizarine Blue (CAS 568-02-5). Consequently, data regarding its rate of hydrolysis, the influence of parameters such as pH and temperature on this reaction, and the elucidation of its mechanistic pathway are not available. While studies exist for structurally related anthraquinone (B42736) dyes like Alizarin (B75676), those findings cannot be directly attributed to this compound due to differences in their chemical structures.

Redox Chemistry and Electrochemical Behavior

Detailed studies concerning the redox chemistry and specific electrochemical behavior of this compound are not extensively documented in the available literature.

In the absence of electrochemical studies as noted above, the electron transfer pathways for the redox reactions of this compound have not been investigated or described. Elucidation of these mechanisms is dependent on foundational voltammetric data, which is not currently present in the scientific literature.

Photochemical Reaction Mechanisms and Photo-degradation Pathways

There is a lack of specific scientific reports on the photochemical reaction mechanisms and photo-degradation pathways of this compound. Research into how this compound behaves under irradiation with light, its potential to act as a photosensitizer, or the byproducts of its degradation upon light exposure has not been published.

Mechanistic Investigations of Complexation Reactions

Investigations into the complexation reactions of this compound with metal ions are not found in the reviewed literature. Studies have been conducted on other similarly named compounds, such as Acid this compound B (CAS 1058-92-0), which was found to form complexes with copper (II) and nickel (II). However, Acid this compound B is a chemically distinct azo dye and its complexation behavior cannot be ascribed to this compound (CAS 568-02-5). cymitquimica.com

Catalytic Transformations Involving this compound

No research was identified that describes the use of this compound as a catalyst or as a substrate in catalytic transformations. Its potential to mediate or participate in catalytic cycles remains an uninvestigated area of its chemical properties.

Investigation of Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base properties of this compound (5,6-Dihydroxynaphtho[2,3-f]quinoline-7,12-dione) are fundamental to its application as a pH indicator. chemicalbook.comchemicalbook.comnih.gov The molecule's structure, which includes two hydroxy groups and a nitrogen-containing quinoline (B57606) ring system, allows for multiple protonation and deprotonation steps, resulting in distinct color changes across different pH ranges. nih.gov

Detailed research findings show that this compound functions as an indicator over two separate pH intervals. chemicalbook.comchemicalbook.com In highly acidic conditions, from pH 0.0 to 1.6, it undergoes a transition from a pink to a yellow form. chemicalbook.comchemicalbook.comnih.gov A second color change is observed in the near-neutral pH range, from pH 6.0 to 7.6, where the color shifts from yellow to green. chemicalbook.comchemicalbook.comnih.gov These transitions correspond to the gain or loss of protons from the molecule, altering its electronic structure and, consequently, its absorption spectrum in the visible range. While experimental determination of its specific acid dissociation constants (pKa) is not widely reported, a predicted pKa value of 3.17 has been calculated. chemicalbook.comchemicalbook.com

The distinct acid-base equilibria are responsible for its utility as a colorimetric pH indicator. studypug.com In acidic solutions, where the concentration of hydronium ions (H₃O⁺) is high, the equilibrium shifts to favor the protonated forms of the indicator. studypug.com Conversely, in alkaline solutions, the removal of protons shifts the equilibrium towards the deprotonated species. studypug.com

Interactive Data Table: pH Indicator Properties of this compound

pH RangeAcidic ColorBasic ColorPredicted pKa
0.0 - 1.6PinkYellow3.17 chemicalbook.comchemicalbook.com
6.0 - 7.6YellowGreen

Note: The table is based on data for this compound used in a saturated alcoholic solution. chemicalbook.comchemicalbook.com

The proton transfer dynamics, particularly excited-state intramolecular proton transfer (ESIPT), are a critical area of study for related hydroxyanthraquinone compounds like alizarin (1,2-dihydroxyanthraquinone). researchgate.netnih.gov In molecules like alizarin, ESIPT is an ultrafast process that occurs on a femtosecond to picosecond timescale following photoexcitation. researchgate.netaip.org This mechanism involves the transfer of a proton between adjacent hydroxyl and carbonyl groups through an intramolecular hydrogen bond. researchgate.netresearchgate.net The ESIPT pathway provides an efficient, non-radiative decay channel that allows the molecule to dissipate absorbed light energy and return to its ground state, which contributes to its photostability. researchgate.netnih.gov

Studies on alizarin have shown that this rapid proton transfer leads to the formation of a tautomer with a large Stokes shift, a phenomenon often identified by dual-band fluorescence. nih.govresearchgate.net The rate of this transfer has been measured to be as fast as 70-80 femtoseconds. researchgate.net While these detailed photophysical studies have been conducted on alizarin, they provide a foundational model for understanding the potential proton transfer dynamics within the structurally similar dihydroxyanthraquinone core of this compound. nih.gov The presence of the fused quinoline ring in this compound introduces additional electronic factors that could influence these proton transfer pathways, representing an area for further specific investigation.

Coordination Chemistry and Metal Ion Interaction Research

Metal Chelation and Complex Formation Studies

The chelation of metal ions by Alizarine Blue is predicted to occur primarily through the two adjacent hydroxyl groups and the quinone oxygen atoms, similar to Alizarin (B75676). researchgate.net The formation of stable five- or six-membered chelate rings is the driving force for complexation. researchgate.net

Stoichiometry and Stability Constant Determination

For instance, studies on Alizarin with various transitional metals have established that it forms highly stable complexes. uobaghdad.edu.iq The presence of the additional nitrogen-containing heterocyclic ring in this compound could potentially influence the stability of its metal complexes compared to those of Alizarin. This nitrogen atom could participate in coordination or alter the acidity of the hydroxyl protons, thereby affecting the binding affinity for metal ions.

Table 1: Stability Constants of Alizarin with Various Metal Ions (for comparative purposes)

Metal IonStoichiometry (Metal:Ligand)Log KMethodReference
Al(III)1:18.24Potentiometry uobaghdad.edu.iq
Al(III)1:27.46Potentiometry uobaghdad.edu.iq
Fe(III)1:17.52Potentiometry uobaghdad.edu.iq
Cu(II)1:1-Spectrophotometry journalijar.com
Co(II)1:2-Spectrophotometry journalijar.com
Ni(II)1:1-Spectrophotometry journalijar.com

Note: This data is for Alizarin and is provided as a comparative reference for the potential behavior of this compound.

Structural Characterization of Metal-Alizarine Blue Complexes

Direct structural characterization of metal-Alizarine Blue complexes, such as through X-ray crystallography, is not extensively documented in the available literature. However, the structural features of metal-Alizarin complexes have been investigated, providing insights into the likely coordination environment of this compound. In Alizarin complexes, the metal ion typically coordinates to the oxygen atoms of the two hydroxyl groups and one of the quinone oxygen atoms. researchgate.net This results in the formation of a rigid and planar complex. Computational modeling studies on Alizarin complexes with Mg(II) and Al(III) have shown that the anthraquinone (B42736) backbone remains largely unaffected upon complexation, with the metal ion situated close to the molecular plane. nih.gov It is plausible that this compound would form structurally similar complexes, with the bulky quinoline (B57606) moiety potentially influencing the packing of the complexes in the solid state.

Luminescence and Colorimetric Responses to Metal Ions

Alizarin and its derivatives are well-known for their chromogenic properties, exhibiting distinct color changes upon binding to different metal ions. koreascience.kr This property is the basis for their use as colorimetric indicators. It is highly probable that this compound also displays significant changes in its absorption and emission spectra upon complexation with metal ions. The color of the resulting complex is dependent on the nature of the metal ion and the coordination environment. koreascience.kr For example, Alizarin forms red-colored lakes with aluminum and iron salts. wikipedia.org

The introduction of the quinoline ring in this compound is likely to influence its photophysical properties. While specific luminescence data for this compound complexes is scarce, studies on related Alizarin compounds suggest that their metal complexes can exhibit fluorescence. The chelation to metal ions can either enhance or quench the fluorescence of the ligand depending on the nature of the metal ion (e.g., heavy atom effect).

Influence of Metal Ions on this compound's Electronic and Vibrational Properties

The interaction with metal ions is expected to significantly perturb the electronic and vibrational properties of this compound. UV-Vis absorption spectroscopy is a primary tool to study the electronic transitions in these molecules. The complexation of Alizarin with metal ions typically leads to a bathochromic (red) shift of the absorption bands. nih.gov This shift is attributed to the charge transfer interactions between the ligand and the metal ion. The extent of this shift can vary depending on the metal ion. nih.gov

Vibrational spectroscopy, such as Fourier-transform infrared (FTIR) spectroscopy, provides valuable information about the coordination sites. Upon complexation, the vibrational frequencies of the C=O and O-H groups of Alizarin are known to shift to lower wavenumbers, confirming their involvement in metal binding. nih.gov Similar shifts would be expected in the FTIR spectrum of this compound upon metal chelation. The vibrational modes associated with the quinoline ring may also be affected, providing further insight into the ligand-metal interaction.

Development of Supramolecular Assemblies with Metal Centers

The ability of Alizarin and its derivatives to form stable complexes with a variety of metal ions makes them excellent building blocks for the construction of supramolecular assemblies. The planar nature of the Alizarin core and the directional bonding to metal centers can be exploited to create ordered one-, two-, or three-dimensional structures. While the development of supramolecular assemblies specifically with this compound is not widely reported, the principles established with Alizarin are directly applicable. By choosing appropriate metal ions with specific coordination geometries, it is conceivable to design and synthesize coordination polymers, metal-organic frameworks (MOFs), and other complex architectures based on this compound. These materials could have interesting properties and potential applications in areas such as catalysis, sensing, and materials science.

Applications in Advanced Chemical Systems

Advanced Analytical Chemistry Methodologies

In the realm of analytical chemistry, Alizarine Blue serves as a versatile component in the creation of methods for detecting and quantifying various analytes. Its ability to change color in response to chemical stimuli makes it a valuable tool for visual and instrumental analysis.

Development of Chemo/Biosensors for Specific Analyte Detection

Chemosensors and biosensors are analytical devices that signal the presence of specific chemical or biological analytes. This compound and its derivatives have been explored for their potential in developing these sensors. atamanchemicals.com These sensors often rely on the interaction between the dye and the target analyte, which induces a measurable change in the dye's optical or electrochemical properties. mdpi.commdpi.com For instance, a colorimetric sensor can be designed where the complexation of this compound with a metal ion results in a distinct color change, allowing for the visual or spectrophotometric detection of that ion. unam.edu.na

The development of these sensors involves immobilizing the dye onto a solid support, which can be integrated into various sensing platforms. bionavis.com The design of such sensors requires careful consideration of the dye's selectivity and sensitivity towards the target analyte to ensure accurate and reliable detection. mdpi.com Research has shown that organic dyes like Alizarin (B75676) Red S, a compound related to this compound, can be used in electrochemical biosensors for detecting clinically relevant biomolecules. researchgate.netscholaris.ca These biosensors can be highly sensitive and are being developed for applications in medical diagnostics and environmental monitoring. mdpi.comnih.gov

pH-Indicator System Design and Optimization

This compound is well-established as an acid-base indicator. mfa.orgnih.govdrugfuture.com Its utility in this capacity stems from its distinct color changes at specific pH ranges. When prepared in a saturated alcoholic solution, this compound exhibits a transition from pink to yellow in the pH range of 0.0 to 1.6 and from yellow to green between pH 6.0 and 7.6. drugfuture.comstainsfile.com This property allows for the visual determination of the acidity or alkalinity of a solution.

The design of pH-indicator systems using this compound involves optimizing the concentration of the dye and the solvent system to achieve a sharp and easily discernible color change at the desired pH. The performance of such indicators is characterized by their pKa values, which correspond to the pH at which the acidic and basic forms of the indicator are present in equal concentrations. For Alizarin Red S, another related anthraquinone (B42736) dye, the pKa values are reported to be 5.49 and 10.85. mdpi.comresearchgate.net This dual pKa characteristic allows it to be used over a wider pH range.

Interactive Table: pH Indicator Properties of Alizarine Dyes

IndicatorpH RangeColor ChangepKa
This compound0.0 - 1.6Pink to Yellow-
This compound6.0 - 7.6Yellow to Green-
Alizarin Red S5.5 - 10.85Yellow to Red to Purple5.49, 10.85
Alizarine Yellow R10.0 - 12.0Yellow to Violet11.2

Data sourced from multiple references. mfa.orgdrugfuture.comstainsfile.comresearchgate.netwiredchemist.com

Applications in Optical and Electrochemical Sensing Platforms

The responsive nature of this compound to its chemical environment makes it suitable for integration into both optical and electrochemical sensing platforms. researchgate.net Optical sensors often utilize changes in absorbance or fluorescence of the dye upon interaction with an analyte. mdpi.com For example, the binding of a metal ion to this compound can quench or enhance its fluorescence, providing a signal for detection. researchgate.net

Electrochemical sensors, on the other hand, measure changes in the electrical properties of the system. oaepublish.com this compound and its derivatives can be incorporated into electrodes where their redox activity is modulated by the presence of a target analyte. uhasselt.be This change in redox potential or current can be measured using techniques like voltammetry or amperometry. bionavis.comuhasselt.be The development of such sensors has been a focus of research for detecting a wide range of substances, from metal ions to biological molecules. scholaris.caresearchtrends.net

Material Science and Functional Materials Development

In material science, this compound is utilized for the creation of functional materials with specific optical and electronic properties. These materials have potential applications in advanced technologies such as smart windows and solar energy conversion.

Integration into Electrochromic Devices

Electrochromic devices are materials that can change their color in response to an applied electrical voltage. frontiersin.org This property is highly desirable for applications like smart windows, which can dynamically control the amount of light and heat passing through them. atamanchemicals.comacs.org Alizarine derivatives have been investigated for their potential use in such devices. atamanchemicals.com

The working principle of an electrochromic device involves the reversible redox reaction of the electrochromic material. When a voltage is applied, the material undergoes oxidation or reduction, leading to a change in its light absorption characteristics and thus a change in color. frontiersin.org Research has demonstrated that composite films containing Alizarin Red can exhibit multicolor changes depending on the applied voltage and the pH of the surrounding medium. rsc.org These films have shown good electrochromic performance and stability, with significant optical contrast and retention after numerous cycles. rsc.org

Fabrication of Dye-Sensitized Solar Cell (DSSC) Components

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a dye to absorb light and generate electrons. nih.govkashanu.ac.ir Alizarin and its derivatives have been explored as sensitizers in DSSCs due to their ability to absorb light in the visible spectrum and inject electrons into a semiconductor material, typically titanium dioxide (TiO2). mdpi.comderpharmachemica.com

In a DSSC, the dye is adsorbed onto the surface of a porous TiO2 layer. mdpi.com Upon absorbing light, the dye molecule gets excited and injects an electron into the conduction band of the TiO2, initiating the flow of electric current. kashanu.ac.ir The efficiency of a DSSC is influenced by several factors, including the light-harvesting ability of the dye, the efficiency of electron injection, and the regeneration of the dye by the electrolyte. nih.govresearchgate.net Studies have shown that DSSCs fabricated with alizarin-based dyes can achieve notable photovoltaic performance, although their efficiency is generally lower than that of cells using more complex and expensive ruthenium-based dyes. mdpi.comderpharmachemica.com Research is ongoing to improve the efficiency of alizarin-based DSSCs through various strategies, such as modifying the dye structure and optimizing the cell components. researchgate.net

Interactive Table: Performance of Alizarin-based Dye-Sensitized Solar Cells

DyeElectrolyte Redox CoupleOpen-Circuit Voltage (Voc)Short-Circuit Current (Jsc)Fill Factor (FF)Efficiency (η)
AlizarinKI / I2 in CH3CN----
Alizarin(CH3)4NI / I2 in CH3CN----
Alizarin(CH3CH2)4NI / I2 in CH3CN----
Alizarin(CH3CH2CH2)4NI / I2 in CH3CN---Maximum efficiency observed
Alizarin RedLiI electrolyte---0.144%

Incorporation into Advanced Porous Materials and Frameworks

The integration of dye molecules like this compound into porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) is a burgeoning area of materials science. These hybrid materials leverage the inherent properties of the dye and the high surface area and tunable porosity of the framework for various applications.

Recent research has investigated the removal of this compound (ABL) and its derivatives from aqueous solutions using COF nanoadsorbents. researchgate.net Through molecular dynamics simulations, studies have compared the efficacy of different COF nanostructures in capturing these dye molecules, confirming that specific framework designs are more effective for their removal. researchgate.net The primary mechanism of capture is adsorption, where the dye molecules are trapped within the porous supramolecular structure of the COF. researchgate.net This research highlights the potential of designing specific COFs for targeted pollutant removal. researchgate.netdntb.gov.ua

Similarly, MOFs are explored for their capacity to adsorb dyes. While many studies focus on the removal of dyes like Alizarin Red S (ARS) using frameworks such as the iron-based Fe-BTC MOF, the principles apply to related anthraquinone dyes. mdpi.comul.ie The high porosity and the potential for strong electrostatic interactions make MOFs effective adsorbents for dye pollutants. mdpi.comul.iersc.org The efficiency of these frameworks is often dependent on factors like pH, which influences the surface charges of both the MOF and the dye molecule, thereby affecting adsorption capacity. mdpi.comul.ie

Framework TypeTarget Dye(s)Key Finding
Covalent Organic Frameworks (COFs)This compound (ABL), Alizarin derivativesThe specific structure of the COF significantly impacts its efficiency in removing ABL from water. researchgate.net
Iron-Based MOF (Fe-BTC)Alizarin Red S (ARS), Malachite Green (MG)Optimal adsorption occurs at a specific pH (e.g., pH 4), indicating the role of electrostatic interactions. mdpi.comul.ie
Magnetic COFAlizarin Green (AG-25), Methyl Orange (MO)Achieved extremely high adsorption capacities, with the process identified as mainly chemical adsorption. ciac.jl.cn

Thin Film Fabrication and Surface Modification Studies

This compound and its derivatives are utilized in the fabrication of functional thin films and for surface modification, leading to materials with tailored optical and chemical properties. These applications often exploit the dye's ability to interact with surfaces and form organized molecular layers.

The Langmuir-Blodgett (LB) technique, which involves transferring monomolecular layers from a liquid-gas interface onto a solid substrate, is a key method for creating highly ordered thin films. wikipedia.org This technique allows for the precise control of film thickness and molecular arrangement. wikipedia.org While direct studies on this compound LB films are limited, research on related anthraquinone dyes like Alizarin Red S (ARS) demonstrates the feasibility and utility of this approach. For instance, ARS has been assembled into layer-by-layer (LbL) films with polymers like branched poly(ethylene imine) (BPEI). mdpi.com Such films are electroactive and their properties can be tuned by altering the assembly method, making them suitable for electrochemical devices. mdpi.com

Surface modification of nanoparticles with alizarin derivatives has also been shown to enhance their functionality. Coordination of Alizarin Blue Black B to titanium dioxide (TiO₂) nanoparticles, for example, not only allows for fluorescence monitoring of nanoparticle aggregation but also enhances the visible-light-activated photoreactivity of the TiO₂. nih.gov This modification enables the nanoparticles to inflict damage on cancer cells under visible light, showcasing a theranostic application. nih.gov Similarly, grafting alizarin onto zinc oxide (ZnO) nanoparticles improves the thermal stability of the dye and creates a material with distinct colorant properties suitable for applications like melt-spun fibers. acs.org

Modification TechniqueMaterial/SubstrateKey Outcome/Application
Langmuir-Blodgett (LB) / Layer-by-Layer (LbL) AssemblyIndium Tin Oxide (ITO) GlassFabrication of electroactive multilayer thin films with tunable properties for potential electrochemical devices. mdpi.com
Surface CoordinationTitanium Dioxide (TiO₂) NanoparticlesEnhanced visible-light photoreactivity and fluorescence monitoring for potential cancer theranostics. nih.gov
Surface GraftingZinc Oxide (ZnO) NanoparticlesImproved thermal stability and creation of novel colorants for polymer fibers. acs.org
ImpregnationActivated Bentonite (B74815)Creation of an economic adsorbent for removing heavy metal ions from industrial acids. researchgate.net

Environmental Chemistry and Remediation Technologies

Adsorption Studies for Pollutant Removal from Aqueous Solutions

Alizarine dyes and materials modified with them are effective in adsorbing various pollutants, particularly heavy metals, from water. This application leverages the chelating properties of the dye's hydroxyl groups, which can form stable complexes with metal ions.

One study demonstrated the use of alizarin-impregnated activated bentonite (AIAB) for the removal of lead (Pb²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) ions from wet-process phosphoric acid. researchgate.net The modification of bentonite with alizarin significantly enhanced its adsorption capacity for these metallic impurities. The process was found to be effective, and the adsorbent showed good stability over multiple adsorption-desorption cycles. researchgate.net

Other research has focused on using modified carbon nanotubes (CNTs) to adsorb dyes like Alizarin Red S (ARS). Oxygen-rich modified multi-walled CNTs have shown high maximum adsorption capacities for ARS. mdpi.com Similarly, various biomaterials and composites, such as cross-linked chitosan, have been developed to adsorb both anionic dyes and heavy metal ions from aqueous solutions. ekb.eg The effectiveness of these adsorbents often depends on the specific chemical modification and the nature of the target pollutant. ekb.eg

Adsorbent MaterialTarget Pollutant(s)Reported Adsorption Capacity/Efficiency
Alizarin Impregnated Activated Bentonite (AIAB)Pb²⁺, Ni²⁺, Zn²⁺High removal efficiency from phosphoric acid; stable over 5 cycles. researchgate.net
Pentaerythritol-modified MWCNTsAlizarin Red S (ARS)257.73 mg/g. mdpi.com
Ni-Fe-Layered Double HydroxideAlizarin Red S (ARS)High adsorption ability, process is spontaneous and endothermic. ijcce.ac.ir
Halloysite NanoclayAlizarin Red S (ARS)Sorption decreases as pH increases due to electrostatic repulsion. mdpi.com

Photocatalytic Degradation for Wastewater Treatment

While alizarine dyes can be used in remediation, they are also model pollutants for testing the efficacy of advanced oxidation processes like photocatalysis. The complex, stable aromatic structure of this compound makes it resistant to conventional wastewater treatment, necessitating more advanced methods for its degradation.

Photocatalysis, often employing semiconductor nanoparticles like titanium dioxide (TiO₂) or zinc oxide (ZnO), is a prominent technology for breaking down such recalcitrant organic pollutants. nih.goveeer.org When irradiated with UV or visible light, the photocatalyst generates highly reactive oxygen species (ROS), such as hydroxyl radicals, which attack and mineralize the dye molecule. nih.gov

Research has shown that surface modification of TiO₂ nanoparticles can enhance their photocatalytic efficiency. nih.gov For instance, clay-supported gold (Au)/TiO₂ nanocomposite thin films have been proven effective in degrading Alizarin Blue under visible light. eeer.org The degradation mechanism generally involves the electrophilic attack of hydroxyl radicals on the dye's anthraquinone structure, leading to the cleavage of the aromatic rings and eventual breakdown into simpler, less harmful compounds like phthalic acid. researchgate.net

Bioremediation and Enzymatic Degradation Research

Bioremediation offers an eco-friendly alternative for treating dye-laden wastewater. This approach utilizes microorganisms (like bacteria, fungi, and yeast) or their enzymes to decolorize and degrade dye molecules. uminho.ptmdpi.com

The degradation of anthraquinone dyes like alizarin can be achieved through various microbial pathways. nih.govtandfonline.com Many microorganisms possess enzymes, such as laccases and peroxidases, that can catalyze the breakdown of these complex structures. mdpi.comnih.govresearchgate.net For example, studies have evaluated the potential of horseradish peroxidase (HRP) and a biomimetic compound, hematin, to decolorize alizarin in the presence of hydrogen peroxide. researchgate.net The hematin-catalyzed system achieved a degradation of 97% for a 50 mg/L alizarin solution. researchgate.net

Fungal species are also noted for their ability to break down dyes. For instance, Aspergillus sp. has been shown to degrade anthraquinone dyes, breaking the chromophore at different positions to produce smaller, less colored metabolites. nih.govtandfonline.com The process often involves an initial cleavage of the anthraquinone ring, which can be facilitated under specific oxygen conditions and catalyzed by enzymes like manganese peroxidase. nih.gov This biological approach is considered highly effective and can lead to the complete mineralization of the dye. uminho.pt

Biocatalyst/OrganismTarget DyeKey Finding
Hematin / Horseradish Peroxidase (HRP)AlizarinHematin achieved 97% degradation; HRP achieved 88% degradation (at 50 mg/L initial concentration). researchgate.net
Aspergillus sp. XJ-2Disperse Blue 2BLN (anthraquinone dye)Degrades the dye by breaking the anthraquinone chromophore, leading to smaller metabolites and partial mineralization. nih.govtandfonline.com
Trichoderma lixii F21Alizarin Red SRapid bioremediation mediated by both biosorption and enzymatic processes. tandfonline.com
Hortaea sp.Alizarin derivative1,2-dioxygenase and laccase enzymes were responsible for biodegradation. researchgate.net

Dyeing Science and Technology (Chemical Mechanisms)

This compound, like its parent compound Alizarin, is a mordant dye. This classification is central to understanding its chemical application in dyeing textiles. A mordant dye requires a binding agent, the mordant, to be fixed onto a fabric. ulisboa.ptvedantu.comias.ac.in The mordant, typically a metal salt (e.g., salts of aluminum, chromium, copper, or iron), acts as a chemical bridge between the dye molecule and the textile fiber. ulisboa.ptias.ac.in

The dyeing process involves first treating the fabric with the metal salt solution. The metal ions from the mordant bind to functional groups on the fiber, such as the hydroxyl groups in cellulose (B213188) (cotton) or the peptide linkages in protein fibers like wool and silk. ulisboa.ptias.ac.in

Subsequently, when the fabric is immersed in the dye bath, the this compound molecule forms a coordination complex with the metal ion already affixed to the fiber. vedantu.comias.ac.in The key to this complexation lies in the dye's structure. The adjacent hydroxyl and carbonyl groups on the anthraquinone skeleton act as ligands, chelating the metal ion through a combination of covalent and coordinate bonds. ias.ac.inscribd.com

This dye-metal-fiber complex, often referred to as a "lake," is highly stable and insoluble, which imparts excellent wash and light fastness to the dyed fabric. ias.ac.inscribd.com The final color produced is not solely dependent on the dye itself but is significantly influenced by the specific metal mordant used. For example, Alizarin dyes wool mordanted with chromium a blue color, while an aluminum mordant produces a scarlet red with the related Alizarin Red S. scribd.com This variability allows for a wide palette of colors to be achieved from a single class of dyes simply by changing the mordant. ulisboa.pt

Mordanting Mechanisms and Dye-Fiber Interactions

This compound (C.I. 67410) is a synthetic mordant dye belonging to the anthraquinone class. Its application in textile dyeing is not direct; it requires the use of a mordant to facilitate a strong and lasting bond with the textile fiber. The fundamental mechanism involves the formation of a coordination complex, often referred to as a "lake," which incorporates the dye molecule, a metal ion (the mordant), and the functional groups of the fiber. scribd.comdalalinstitute.com

The interaction begins with the treatment of the fiber (such as wool, silk, or cotton) with a solution of a metallic salt. Commonly used mordants include salts of aluminum (Al), chromium (Cr), iron (Fe), copper (Cu), and tin (Sn). wikipedia.org These metal ions are adsorbed by the fiber, where they can form bonds with reactive groups present in the fiber's structure, such as the hydroxyl (-OH) groups in cellulose or the amino (-NH2) and carboxyl (-COOH) groups in protein fibers like wool.

Subsequently, when the mordanted fiber is introduced into the this compound dye bath, the dye molecules form coordinate bonds with the metal ions already affixed to the fiber. The this compound molecule, which is a derivative of naphtho[2,3-f]quinoline-7,12-dione (B14684355) with hydroxyl groups, possesses the necessary ligand structure for this chelation to occur. mdpi.com Specifically, the hydroxyl (-OH) and carbonyl (C=O) groups on the anthraquinone structure act as electron-donating ligands, forming stable chelate rings with the central metal ion. This creates a large, insoluble dye-mordant-fiber complex that is physically trapped within the fiber matrix and chemically bound to it. scribd.com

The type of metal mordant used has a significant influence on the final color produced on the fabric, a phenomenon known as polygenicity. scribd.com For instance, this compound is noted to produce a blue color on wool that has been mordanted with chromium. scribd.com This variation in color is attributed to the way different metal ions alter the electronic structure and, consequently, the light-absorbing properties of the dye molecule upon complexation.

The primary interactions responsible for the stability of this complex include:

Coordinate Covalent Bonds: Formed between the metal ion and the oxygen atoms of the hydroxyl and carbonyl groups of the this compound molecule.

Ionic Interactions: Occur between the charged metal ion and any ionized groups on the fiber surface (e.g., -COO⁻ in wool).

Color Fastness and Light Stability Enhancements

Color fastness refers to the resistance of a dyed textile to change in color or to transfer its color to other surfaces when exposed to various environmental factors such as light, washing, rubbing, and perspiration. qima.comiosrjournals.org For mordant dyes like this compound, the formation of the stable, insoluble metal-dye complex is the primary reason for their generally good fastness properties.

Factors Influencing Color Fastness of this compound:

Fastness PropertyInfluencing Factors & Mechanisms
Light Fastness The stability of the dye molecule to photodegradation. The metal in the mordant complex can help to dissipate the energy absorbed from UV and visible light, thus protecting the chromophore of the dye. danlintex.comutstesters.com The specific metal used and the strength of the coordination complex are critical.
Wash Fastness The insolubility of the dye-mordant lake in water and detergents. The large size of the complex prevents it from being easily leached out of the fiber during washing. The strength of the bonds between the complex and the fiber is also crucial.
Rub Fastness The degree to which the dye is fixed within the fiber rather than being loosely present on the surface. Proper dyeing and post-treatment processes that remove any unfixed surface dye are essential for good rub fastness.

Enhancement of Color Fastness and Light Stability:

Several strategies can be employed to enhance the durability of textiles dyed with this compound.

Selection of Mordant: The choice of metal mordant is paramount. Chromium mordants, for example, are known to form particularly stable complexes with anthraquinone dyes, often resulting in high light and wash fastness. mdpi.com

Control of Dyeing Process: Optimizing dyeing conditions such as pH, temperature, and time can ensure the complete formation of the dye-mordant-fiber complex, leading to better fastness. danlintex.com A well-controlled process minimizes the amount of unfixed dye on the fiber surface.

Use of UV Absorbers: The application of UV absorbing finishing agents can significantly improve light fastness. These compounds are applied to the fabric and function by absorbing harmful UV radiation before it can reach and degrade the dye molecules. utstesters.comgoogle.com Reactive UV absorbers that form covalent bonds with the fabric offer a more permanent solution. google.com

Post-Treatment: A thorough washing or "soaping" process after dyeing is critical to remove any unreacted dye or loosely bound complexes from the fabric surface, which directly improves rub fastness and prevents bleeding during subsequent washes.

Development of Novel Textile Dyeing Processes

Traditional mordant dyeing processes, while effective, often involve multiple steps, high water and energy consumption, and the use of potentially hazardous metallic salts. In response to growing environmental concerns, research has focused on developing more sustainable and efficient dyeing technologies. While specific studies on this compound are limited, advancements in dyeing with other mordant and natural dyes indicate potential avenues for its application.

Ultrasonic-Assisted Dyeing:

Ultrasonic dyeing, or sonication, utilizes high-frequency sound waves to create acoustic cavitation in the dye bath. hielscher.com This process generates and collapses microscopic bubbles, producing intense localized heating, pressure, and micro-jets.

Key Advantages of Ultrasonic Dyeing:

Enhanced Dye Uptake: Sonication can break down dye aggregates into smaller particles and accelerate the diffusion of dye molecules into the fiber pores. hielscher.com

Lower Temperatures and Shorter Times: The increased rate of diffusion allows for dyeing to be carried out at lower temperatures and in less time, saving significant energy. hielscher.comaensiweb.com

Improved Fastness: The uniform dispersion and deeper penetration of the dye can lead to improved color yield and better wash and rub fastness properties. aensiweb.com

Reduced Chemical Consumption: The efficiency of the process may allow for a reduction in the amount of auxiliary chemicals and mordants required.

Research on wool dyeing with other natural and mordant dyes has demonstrated that ultrasonic energy can significantly improve color strength and fastness properties, making it a promising eco-friendly alternative for applying dyes like this compound. aensiweb.comekb.egnih.gov

Electrochemical Dyeing:

Electrochemical methods represent another innovative approach, particularly for vat and anthraquinone dyes. In conventional vat dyeing, a chemical reducing agent is required to solubilize the dye for application, which is later oxidized back to its insoluble form within the fiber. This process generates significant chemical waste.

Electrochemical dyeing aims to replace these chemical agents with a direct electrical current to achieve the reduction and oxidation steps. researchgate.net This offers several potential benefits:

Reduced Pollution: Eliminates the need for chemical reducing agents like sodium dithionite, thereby decreasing the chemical load in wastewater.

Improved Process Control: The reduction and oxidation potentials can be precisely controlled, leading to better reproducibility and potentially higher quality dyeings.

Recyclability: The dye bath may be more easily regenerated and reused.

While still largely in development, electrochemical processes have been successfully applied to other anthraquinone-based dyes and offer a pathway for a cleaner application of this compound in the future. researchgate.net

Degradation, Stability, and Environmental Fate Research

Oxidative and Reductive Degradation Pathways

The degradation of Alizarine Blue can be initiated through both oxidative and reductive pathways, which target different parts of its molecular structure. These processes are central to many advanced water treatment technologies.

Oxidative Degradation: Advanced Oxidation Processes (AOPs) are highly effective for degrading this compound. These methods rely on the in-situ generation of powerful, non-selective reactive oxygen species (ROS), primarily the hydroxyl radical (•OH).

Mechanism: The •OH radical attacks the this compound molecule in several ways. The primary points of attack are the electron-rich aromatic rings and the quinone structure. The process typically involves:

Hydroxylation: Addition of •OH groups to the aromatic rings, leading to the formation of hydroxylated intermediates.

Ring Cleavage: Subsequent attacks by •OH radicals lead to the opening of the aromatic and quinoline (B57606) rings. This breaks down the chromophore, resulting in the loss of color (decolorization).

Formation of Aliphatic Intermediates: The cleavage of aromatic rings generates smaller, short-chain carboxylic acids such as phthalic acid, maleic acid, oxalic acid, and formic acid.

Mineralization: Under ideal conditions with sufficient oxidant and reaction time, these aliphatic intermediates are further oxidized to inorganic products: carbon dioxide (CO2), water (H2O), and nitrate (B79036) ions (NO3-).

Common AOPs used for this purpose include the Fenton process (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), ozonation (O₃), and electrochemical oxidation. The efficiency of these processes is highly dependent on parameters like pH, catalyst concentration, oxidant dose, and temperature.

Reductive Degradation: Reductive pathways are common under anaerobic or anoxic conditions, often mediated by microorganisms or chemical reducing agents.

Mechanism: The primary target for reduction is the quinone group of the this compound molecule.

Quinone Reduction: The C=O groups of the quinone are reduced to hydroxyl (C-OH) groups, forming a hydroquinone-like structure. This initial step often leads to a significant color change but does not break down the core aromatic structure.

Azo Bond Cleavage (if present in related dyes): While this compound itself is not an azo dye, many industrial effluents contain mixtures. In related azo-anthraquinone dyes, reductive processes readily cleave the -N=N- bond, forming potentially hazardous aromatic amines.

Slower Ring Fission: Subsequent degradation of the resulting aromatic structures under anaerobic conditions is significantly slower than oxidative degradation. Complete mineralization via reductive pathways alone is often incomplete and requires a subsequent aerobic treatment step to break down the aromatic intermediates formed.

Photodegradation Kinetics and Product Analysis

Photodegradation involves the breakdown of this compound upon exposure to light, either directly (photolysis) or through a catalyst (photocatalysis).

Direct Photolysis: Direct photolysis of this compound by sunlight or UV radiation is generally a slow process. The molecule's stable, conjugated π-electron system can absorb photons, but the energy is often dissipated without causing bond cleavage. The quantum yield for its direct photodegradation is typically low.

Photocatalysis: Photocatalytic degradation, particularly using semiconductor catalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO), is significantly more efficient.

Mechanism:

A semiconductor catalyst (e.g., TiO₂) absorbs a photon with energy greater than its band gap, creating an electron-hole pair (e⁻-h⁺).

The highly oxidative hole (h⁺) can directly oxidize the adsorbed this compound molecule or react with water to form hydroxyl radicals (•OH).

The electron (e⁻) can react with dissolved oxygen to form superoxide (B77818) radicals (•O₂⁻), which further contribute to the degradation process.

These radicals attack the dye molecule, leading to its stepwise degradation and eventual mineralization, similar to the pathway described for AOPs.

Kinetics and Product Analysis: The photocatalytic degradation of this compound and related anthraquinone (B42736) dyes typically follows pseudo-first-order kinetics, described by the equation: ln(C₀/C) = k_app * t, where C₀ is the initial concentration, C is the concentration at time t, and k_app is the apparent rate constant.

Research on the TiO₂-mediated photocatalysis of similar dyes has identified several intermediate products through techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The degradation pathway involves the formation of hydroxylated anthraquinones, followed by the opening of the aromatic rings to form compounds like phthalic acid and benzoic acid derivatives, before complete mineralization.

Table 1: Photocatalytic Degradation of Anthraquinone Dyes (Illustrative Data)

CatalystLight SourceOptimal pHApparent Rate Constant (k_app, min⁻¹)Degradation Efficiency (%)Key Intermediates Identified
TiO₂ (P25)UVA (365 nm)3.50.04598% in 120 minHydroxylated anthraquinones, Phthalic acid
ZnO NanorodsSunlight8.00.03195% in 150 minBenzoic acid derivatives, Aliphatic acids
Fe-doped TiO₂Visible Light5.00.02892% in 180 min1,4-Dihydroxyanthraquinone
Photo-FentonUVA (365 nm)3.00.152>99% in 60 minFormic acid, Oxalic acid

Thermal Stability and Decomposition Studies

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of this compound. These studies are important for understanding its behavior during high-temperature industrial processes, incineration, and in assessing fire-related hazards.

This compound, like other polycyclic aromatic compounds, exhibits high thermal stability. Significant decomposition typically does not begin until well above 200°C.

TGA Findings: TGA curves for related anthraquinone dyes generally show a multi-stage decomposition process in an inert atmosphere (e.g., nitrogen):

Initial Stage (below 200°C): A minor mass loss (<5%) corresponding to the evaporation of adsorbed water or residual solvents.

Primary Decomposition (approx. 250°C - 450°C): A major mass loss event where the weaker peripheral functional groups (e.g., hydroxyl, amine groups) and parts of the quinoline ring structure are cleaved and volatilized.

Final Decomposition (above 450°C): The breakdown of the highly stable core anthracene (B1667546) structure, leading to the formation of a char residue.

DSC Findings: DSC analysis complements TGA by showing endothermic or exothermic events. The decomposition of this compound is typically an exothermic process, indicating that the breakdown reactions release energy. Melting points, if observable before decomposition, are generally high due to the rigid, planar molecular structure.

Table 2: Thermal Decomposition Stages of a Representative Anthraquinone Dye

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
150 - 180~3%Loss of moisture and volatile impurities
2250 - 450~45%Cleavage of side chains and functional groups; initial ring fragmentation
3450 - 700~30%Decomposition of the core polyaromatic structure
Residue>700~22%Formation of stable carbonaceous char

Environmental Persistence and Bioaccumulation Potential (Chemical Aspects)

The environmental persistence of this compound is primarily governed by its chemical structure and properties.

Persistence: The fused polycyclic aromatic rings and the stable quinone system make this compound recalcitrant to natural microbial degradation. The molecule lacks easily biodegradable functional groups. Its low reactivity under typical environmental conditions (neutral pH, absence of strong oxidants or UV light) means its natural attenuation rate is extremely slow, leading to long residence times in water and sediment.

Bioaccumulation Potential: Bioaccumulation is the accumulation of a substance in an organism at a rate faster than its elimination. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log K_ow).

Log K_ow: this compound is a moderately lipophilic ("fat-loving") molecule due to its large aromatic structure. While specific experimental values are not widely published, structurally similar anthraquinone dyes have Log K_ow values typically ranging from 2.0 to 4.5.

Interpretation: A Log K_ow value in this range suggests a moderate potential for bioaccumulation. It indicates that the compound has a tendency to partition from the aqueous phase into the fatty tissues of aquatic organisms like fish and invertebrates. While values above 5.0 are of high concern, values in the 3.0-4.5 range warrant monitoring as they can lead to bioconcentration in the food chain. The presence of hydroxyl groups slightly increases its water solubility, which may mitigate its bioaccumulation potential compared to a purely hydrocarbon analogue.

Remediation Strategies for Environmental Contamination

Due to its persistence and potential for bioaccumulation, several remediation strategies have been investigated for removing this compound and related dyes from contaminated water.

Adsorption: This is a widely used physical process where dye molecules are removed from solution by adhering to the surface of a solid adsorbent.

Adsorbents: Activated carbon is highly effective due to its large surface area and porous structure. Lower-cost alternatives include biochar, clays (B1170129) (e.g., bentonite), zeolites, and agricultural waste-based materials.

Mechanism: Adsorption occurs via van der Waals forces, π-π stacking interactions between the dye's aromatic rings and the adsorbent surface, and hydrogen bonding.

Advanced Oxidation Processes (AOPs): As discussed in section 8.1, AOPs are destructive technologies that can achieve complete mineralization of the dye.

Methods: Fenton/photo-Fenton, ozonation, and TiO₂ photocatalysis are the most studied.

Advantages/Disadvantages: AOPs are fast and effective but can be energy-intensive and require careful control of chemical inputs (e.g., H₂O₂, acid).

Bioremediation: This strategy uses microorganisms to break down the dye.

Organisms: White-rot fungi (e.g., Phanerochaete chrysosporium) are particularly effective as they secrete powerful, non-specific extracellular enzymes like lignin (B12514952) peroxidase and manganese peroxidase that can attack the dye's aromatic structure. Certain bacterial consortia can also be used, often in sequential anaerobic-aerobic systems.

Advantages/Disadvantages: Bioremediation is a potentially low-cost and environmentally friendly "green" technology, but it is generally slower than chemical methods and highly sensitive to environmental conditions (temperature, pH, nutrient availability).

Membrane Filtration:

Methods: Nanofiltration (NF) and Reverse Osmosis (RO) are pressure-driven membrane processes that can effectively reject dye molecules based on size and charge.

Application: This method is excellent for separating the dye from water, but it produces a concentrated waste stream (retentate) that requires further treatment or disposal. It does not destroy the contaminant.

Table 3: Comparison of Remediation Strategies for this compound Contamination

StrategyPrimary MechanismKey AdvantageKey Limitation
AdsorptionPhase transfer (physical)High efficiency, operational simplicityGenerates spent adsorbent requiring disposal/regeneration
AOPsChemical destruction (oxidation)Fast, complete mineralization possibleHigh energy/chemical cost, potential by-products
BioremediationEnzymatic destruction (biological)Low cost, environmentally friendlySlow process, sensitive to toxicity and conditions
Membrane FiltrationPhysical separationHigh rejection of dye, produces clean waterCreates a concentrated waste stream, membrane fouling

Supramolecular Chemistry and Molecular Recognition

Host-Guest Interactions with Macrocyclic Receptors

The ability of Alizarin (B75676) Blue and its derivatives to form host-guest complexes with macrocyclic receptors like cyclodextrins, calixarenes, and cucurbiturils is a key aspect of its supramolecular chemistry. These interactions can alter the photophysical properties of the dye, leading to applications in sensing and materials science. researchgate.net

Macrocyclic hosts are characterized by cavities of specific sizes and shapes, allowing them to encapsulate guest molecules. researchgate.netmdpi.com The inclusion of a guest molecule within a macrocyclic host can lead to changes in the guest's chemical and physical properties. researchgate.net

Cyclodextrins: These are oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating nonpolar molecules in aqueous solutions. researchgate.netmdpi.com The interaction between Alizarin Red S, a related alizarin dye, and β-cyclodextrin has been studied, revealing the formation of inclusion complexes. mdpi.comresearchgate.net Such complexation can enhance the solubility and stability of the guest molecule. researchgate.net While specific studies on Alizarin Blue with cyclodextrins are not extensively detailed in the provided results, the behavior of similar dyes suggests that Alizarin Blue would also form inclusion complexes, with the hydrophobic anthraquinone (B42736) core residing within the cyclodextrin (B1172386) cavity. mdpi.commdpi.comresearchgate.netacs.org

Calixarenes: These are macrocycles with a "cup-like" shape, capable of binding ions and neutral molecules. mdpi.comnih.gov Their cavities can be functionalized to tune their binding properties. acs.org The interaction of calixarenes with dyes can occur through various noncovalent forces, including hydrogen bonding and π-π stacking. nih.govresearchgate.net For instance, calix researchgate.netarenes have been shown to interact with DNA, inducing conformational changes. nih.gov Given the aromatic nature of Alizarin Blue, it is expected to engage in π-π interactions with the aromatic rings of calixarenes.

Cucurbiturils: These macrocycles are composed of glycoluril (B30988) units and possess a hydrophobic cavity and polar carbonyl portals. mdpi.commdpi.com They are known for their strong binding of cationic and hydrophobic guests. mdpi.commdpi.comnih.gov The encapsulation of dyes like Methylene Blue within cucurbit dntb.gov.uauril has been shown to alter the dye's photophysical properties, such as increasing the lifetime of its triplet excited state. nih.gov It is plausible that Alizarin Blue, particularly if protonated or coordinated to a metal ion, would form stable complexes with cucurbiturils. mdpi.comdntb.gov.uasioc-journal.cn

Macrocyclic HostKey Interaction FeaturesPotential Effects on Alizarin Blue
Cyclodextrins Hydrophobic cavity, hydrophilic exterior. researchgate.netmdpi.comEnhanced solubility and stability, altered photophysical properties. researchgate.net
Calixarenes Tunable cavity size, aromatic rings. mdpi.comacs.orgFormation of complexes via π-π stacking and hydrogen bonding. nih.govresearchgate.net
Cucurbiturils Hydrophobic cavity, polar carbonyl portals. mdpi.commdpi.comStrong binding, especially of cationic forms; altered excited-state properties. nih.gov

Anion Recognition and Sensing Architectures

Alizarin and its derivatives have been investigated as chromogenic and fluorescent sensors for anions. buu.ac.thunam.edu.na The interaction with an anion can modulate the electronic properties of the alizarin framework, leading to a detectable optical response. buu.ac.th

The sensing mechanism often involves the formation of a complex between the alizarin derivative and the target anion, which perturbs the intramolecular charge transfer (ICT) characteristics of the dye. buu.ac.thresearchgate.net This can result in a color change (chromogenic sensing) or a change in fluorescence intensity or wavelength (fluorometric sensing). researchgate.netwiley-vch.de

For example, a system composed of alizarin and phenylboronic acid acts as a "turn-on" fluorescent sensor for certain anions in methanol. rsc.orgresearchgate.net The addition of anions like fluoride (B91410) induces the formation of a ternary complex, which enhances the fluorescence of the alizarin. researchgate.netrsc.org In dichloromethane, Alizarin exhibits a color change from yellow to blue in the presence of anions such as fluoride, phosphate, acetate, and cyanide. wiley-vch.de This color change is attributed to the interaction of the anion with the hydroxyl groups of the alizarin, which act as hydrogen bond donors. buu.ac.th

The selectivity of these sensors can be tuned by modifying the structure of the alizarin derivative or the sensing conditions. For instance, some sensors show high selectivity for fluoride ions. researchgate.net The detection limit for fluoride using a particular boronic acid-based sensor was found to be 3.25 x 10⁻⁸ M. researchgate.net

Sensing SystemTarget Anion(s)Observed ResponseMechanism
Alizarin in DichloromethaneF⁻, H₂PO₄⁻, AcO⁻, CN⁻Color change from yellow to blue. wiley-vch.deHydrogen bonding interaction with hydroxyl groups. buu.ac.th
Alizarin/Phenylboronic Acid in MethanolF⁻, other anions"Turn-on" fluorescence. rsc.orgresearchgate.netFormation of a fluorescent ternary complex. researchgate.netrsc.org
Boronated Alizarin DerivativeF⁻Redshift in absorption, color change from yellow to blue. researchgate.netDisruption of π-conjugation upon fluoride binding. researchgate.net

Self-Assembly Processes and Supramolecular Aggregates

The planar aromatic structure of Alizarin Blue and its derivatives promotes self-assembly into larger, ordered structures through noncovalent interactions such as π-π stacking and hydrogen bonding. researchgate.netmdpi.com These self-assembly processes can lead to the formation of supramolecular aggregates with interesting properties and potential applications in materials science. mdpi.comchemrxiv.orgugent.be

Layer-by-layer (LbL) self-assembly is a technique used to create thin films with controlled architecture. researchgate.net Alizarin Violet, a related dye, has been incorporated into multilayer films using this method, alternating with polycations. researchgate.net The morphology and properties of these films, and consequently the performance of devices based on them, can be controlled by adjusting parameters such as the pH of the polymer solutions. researchgate.net Similarly, Alizarin Red S has been assembled into LbL films with branched poly(ethylene imine), and the electrochemical properties of these films have been studied. mdpi.com

The self-assembly of alizarin derivatives can also be influenced by external stimuli. For example, the co-assembly of pyrene-phenylalanine derivatives with catechol-functionalized pyrene (B120774) derivatives can be modulated by a borate (B1201080) esterification reaction, leading to an inversion of supramolecular chirality. researchgate.net The introduction of alizarin derivatives into such systems allows for the transfer of circularly polarized luminescence. researchgate.net

Furthermore, the aggregation of molecules can be directed to form supramolecular polymers. frontiersin.orgrsc.orgnih.gov While specific examples of Alizarin Blue forming such polymers are not detailed, the principles of supramolecular polymerization, which rely on directional and reversible noncovalent interactions, are applicable. ugent.be The formation of these extended structures can be driven by host-guest interactions or other self-sorting processes. mdpi.com

Assembly ProcessKey Molecules/ComponentsResulting StructureControlling Factors
Layer-by-Layer (LbL) AssemblyAlizarin Violet, polycations, polyanionsMultilayer thin films. researchgate.netpH of polymer solutions. researchgate.net
Layer-by-Layer (LbL) AssemblyAlizarin Red S, branched poly(ethylene imine)Electroactive multilayer films. mdpi.comAssembly method (co-adsorption vs. pre-complexation). mdpi.com
Co-assembly and ReactionPyrene-phenylalanine derivatives, catechol-functionalized pyrenes, alizarin derivativesChiral supramolecular aggregates. researchgate.netBorate esterification reaction. researchgate.net

Future Research Trajectories and Interdisciplinary Outlooks

Exploration of Novel Alizarine Blue Derivatives for Emerging Technologies

The core structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with tailored properties for specific technological applications. Research is increasingly focused on modifying the Alizarine framework to enhance its performance in fields such as electronics, photonics, and medicine. For instance, the introduction of different functional groups can significantly alter the dye's electronic and optical properties. A recent study detailed the synthesis of polymerizable methacrylated anthraquinone (B42736) dyes, which can be covalently incorporated into polymer matrices, preventing leaching and making them suitable for medical applications like colored iris implants. beilstein-journals.org The synthesis involved nucleophilic aromatic substitution followed by methacrylation to produce a range of colors, including blue, green, and red monomeric dyes. beilstein-journals.org

Furthermore, alizarine derivatives are being investigated as potential therapeutic agents. Some have been identified as dual inhibitors of HIV-1 reverse transcriptase activities, suggesting a binding site near the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket. nih.gov Computational docking and molecular dynamics simulations support these experimental findings, opening avenues for the development of new antiretroviral drugs. nih.gov The exploration of alizarine derivatives for dye-sensitized solar cells (DSSCs) is another active area, with theoretical studies indicating that substitutions can improve photovoltaic properties. tandfonline.comchemmethod.com

Synergistic Integration with Nanomaterials for Enhanced Performance

The combination of this compound and its derivatives with nanomaterials is a rapidly growing field, promising to unlock enhanced functionalities for a variety of applications. Nanoparticles can act as carriers or scaffolds, improving the stability and efficacy of the dye. For example, grafting alizarin (B75676) onto zinc oxide (ZnO) nanoparticles has been shown to significantly improve the thermal and photostability of the dye. acs.orgresearchgate.net This hybrid material, with alizarin bound to the nanoparticle surface via its catechol moiety, is suitable for applications such as coloring polyamide fibers through warm extrusion. acs.org

In the realm of environmental remediation, nanomaterials functionalized with alizarin-type dyes are being developed for the removal of pollutants. Lanthanum oxide nanoparticles (La₂O₃NPs) have demonstrated the ability to degrade Alizarin Red dye, offering a potential solution for treating wastewater from the textile industry. mdpi.com Similarly, the integration of Alizarine dyes with plasmonic nanoparticles, such as gold, creates highly sensitive probes for detecting heavy metals. nih.govnih.gov An alizarin-functionalized gold nanoparticle system was developed for the trace-level detection of cadmium in drinking water using surface-enhanced Raman spectroscopy (SERS). nih.govnih.gov The synergy between the dye and the nanoparticle enhances the analytical signal, allowing for extremely low detection limits. nih.govnih.gov

Advanced Characterization Techniques for In-Situ Studies

Understanding the dynamic processes of this compound at the molecular level is crucial for optimizing its applications. Advanced in-situ characterization techniques are becoming indispensable tools for real-time observation of the dye's behavior in various environments. jlu.edu.cn These methods allow researchers to monitor structural changes, charge transfer, and interactions as they happen, providing insights that are not achievable with static measurements. jos.ac.cn

For instance, in-situ high-speed optical microscopy can be used to analyze the crystallization process of organic films, which is vital for optimizing the performance of organic electronic devices. jos.ac.cn Spectroscopic techniques are also being adapted for in-situ studies. Laser-induced silver nanoparticles (AgNPs) have been used for the in-situ SERS analysis of alizarin, which is particularly useful for analyzing dyes on surfaces like textiles or in artistic objects without sample removal. acs.org The combination of experimental techniques with computational chemistry provides a powerful approach for interpreting complex data from these advanced characterization methods. researchgate.net

Table 1: Advanced Characterization Techniques and Their Applications in Alizarine Dye Research

TechniqueAbbreviationApplication for Alizarine DyesKey Insights
Surface-Enhanced Raman SpectroscopySERSIn-situ detection of dyes on surfaces; trace metal sensing. nih.govnih.govacs.orgProvides structural information at very low concentrations.
High-Speed Optical Microscopy-Real-time observation of crystallization and film formation. jos.ac.cnUnderstanding of thin-film growth and morphology.
Femtosecond Transient Absorption Spectroscopy-Studying excited-state dynamics and energy transfer processes. mdpi.comElucidation of photochemical and photophysical pathways.
X-ray Photoelectron SpectroscopyXPSDetermining the binding mode of alizarin on nanoparticle surfaces. acs.orgInformation on elemental composition and chemical states.

Bridging Theoretical Predictions with Experimental Verification

The interplay between theoretical modeling and experimental work is a cornerstone of modern materials science, and research on this compound is no exception. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allows for the prediction of the electronic and optical properties of alizarine derivatives before they are synthesized. chemmethod.comresearchgate.netdiva-portal.orgrsc.org These theoretical studies can guide the design of new molecules with desired characteristics, saving significant time and resources in the laboratory. diva-portal.orgresearchgate.net

For example, DFT calculations have been used to study potential alizarine-carbazole hybrid dyes for DSSCs, predicting their light-harvesting efficiency and providing insights for rational design. chemmethod.com Theoretical predictions of vibrational spectra (infrared and Raman) can aid in the identification of alizarin-based pigments in cultural heritage objects. researchgate.net The accuracy of these computational models is continually validated and refined by comparison with experimental data. rsc.orgresearchgate.net A joint experimental and theoretical study on organic sensitizers for solar cells demonstrated how this combined approach can correlate molecular structure with physicochemical properties and device performance, providing clear guidelines for future development. diva-portal.org

Sustainable and Eco-Friendly Approaches in this compound Research

With a growing emphasis on green chemistry, future research on this compound will increasingly focus on sustainable practices. This includes the development of eco-friendly synthesis methods and the use of renewable resources. Many current dye synthesis processes involve harsh chemicals and generate hazardous waste. anr.fr Research is underway to develop greener synthetic routes, such as using supercritical carbon dioxide as an environmentally benign solvent for dyeing processes. nih.govresearchgate.net One study successfully synthesized a novel disperse reactive anthraquinone dye in supercritical carbon dioxide, highlighting a water-free coloration method for natural fibers. nih.gov

Another avenue of sustainable research involves using natural precursors for dye synthesis. Natural anthraquinones, like alizarin from madder roots, can be used as platform chemicals to create more sustainable disperse dyes. researchgate.net Furthermore, there is a push towards using bio-based and biodegradable materials in conjunction with these dyes. For instance, grape seed extract has been used as a stabilizing agent for the green synthesis of nanoscale zero-valent iron, which was then used for the decolorization of anthraquinone dyes. rsc.org The development of eco-friendly extraction techniques, such as ultrasonic-assisted extraction or supercritical fluid extraction from plant sources like Rubia tinctorum, also aligns with this sustainable trajectory. researchgate.netresearchgate.net

AI and Machine Learning Applications in this compound Design and Discovery

Q & A

Q. What are the key physicochemical properties of Alizarine Blue, and how do they influence its applications in laboratory settings?

this compound (C₁₇H₉NO₄) is characterized by its violet crystalline structure, high melting point (268°C), and solubility in glacial acetic acid and hot benzene, though it is insoluble in water . These properties make it suitable for specialized applications, such as acid-base indicators in non-aqueous systems (e.g., transitioning from pink at pH 0.0 to green at pH 7.6) . Its insolubility in water necessitates solvent optimization in experimental protocols, particularly in histology or analytical chemistry workflows.

Q. How is this compound synthesized, and what analytical methods validate its purity and structural integrity?

Synthesis typically involves anthraquinone derivatives, with characterization via melting point analysis, UV-Vis spectroscopy, and solubility profiling. For novel compounds, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical to confirm molecular structure and purity ≥97% . Known compounds require cross-referencing with established spectral libraries . Researchers must document synthesis protocols in detail to ensure reproducibility, adhering to guidelines for supplementary data submission in journals .

Advanced Research Questions

Q. What methodological considerations are essential when employing this compound in histochemical staining for calcium detection?

this compound binds to calcium-rich structures (e.g., bone) via chelation. Protocols recommend combining it with mordants like aluminum sulfate (e.g., Herlant’s staining: 0.5 g this compound + 10 g aluminum sulfate in 100 ml water, boiled for 3 minutes to form a blue-violet solution) . Staining duration (20 minutes), post-treatment with phosphomolybdic acid, and ethanol differentiation steps are critical to avoid over-staining . Method validation should include control experiments with decalcified tissues to confirm specificity.

Q. How can researchers resolve contradictions in experimental data related to this compound’s solubility and stability under varying conditions?

Discrepancies in solubility (e.g., ethanol vs. glacial acetic acid) may arise from impurities or solvent grade variations. Systematic error analysis should include:

  • Reagent purity verification : Use HPLC or mass spectrometry to confirm batch consistency .
  • Environmental controls : Monitor temperature during dissolution, as solubility in benzene is temperature-dependent .
  • Protocol replication : Cross-validate findings using methods from primary literature, ensuring alignment with documented conditions .

Q. What strategies optimize experimental design for quantifying this compound in complex matrices (e.g., biological samples)?

  • Calibration curves : Prepare standard solutions in glacial acetic acid and apply Beer’s Law (absorbance vs. concentration) .
  • Matrix effects : Use spike-and-recovery experiments to assess interference from proteins or lipids.
  • Error mitigation : Address systematic errors (e.g., pipetting inaccuracies) via triplicate measurements and randomized sample processing .
  • Data reporting : Include confidence intervals and limit of detection (LOD) calculations in publications .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven studies on this compound’s novel applications?

  • Feasibility : Pilot studies should assess reagent availability and cost (e.g., high-purity this compound may require custom synthesis) .
  • Novelty : Explore under-researched roles, such as its fluorescence properties in polymer chemistry or environmental sensing.
  • Ethics : Adhere to safety protocols (e.g., avoid inhalation/contact, use fume hoods) as per SDS guidelines .
  • Relevance : Align with broader goals like developing non-toxic histological stains or sustainable pH indicators .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols in and for solvent selection and purity thresholds.
  • Error Analysis : Apply frameworks from to distinguish random vs. systematic errors in quantitative studies.
  • Literature Review : Use databases (e.g., CAS registry numbers, 6424-75-5 for derivatives) to track recent advancements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.